molecular formula C42H80O8 B15254224 Glycerol monoleate

Glycerol monoleate

Cat. No.: B15254224
M. Wt: 713.1 g/mol
InChI Key: SRHVLJPTCHOVAJ-QZOPMXJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol monoleate is typically synthesized through the esterification of glycerol and oleic acid. The reaction can be catalyzed by various catalysts, including solid acid catalysts like Amberlyst 16 resin and silica gel sulfuric acid . The optimal reaction conditions involve a molar ratio of sodium oleate to 3-chloro-1,2-propanediol of 1:2, a reaction temperature of 115°C, and a reaction time of 6 hours . Toluene is often used as a solvent in this process .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, time, and catalyst dosage are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Glycerol monoleate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Hydrolysis of this compound results in the formation of glycerol and oleic acid . Oxidation reactions can lead to the formation of peroxides and other oxidative degradation products.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Glycerol monostearate: Another glycerol monoester, but with stearic acid instead of oleic acid.

    Glycerol monolaurate: A glycerol monoester with lauric acid.

    Glycerol monooleate: The compound in focus, with oleic acid.

Uniqueness

Glycerol monoleate is unique due to its specific fatty acid component, oleic acid, which imparts distinct properties such as lower melting point and better emulsifying capabilities compared to other glycerol monoesters . Its ability to form stable liquid crystalline phases makes it particularly valuable in drug delivery and other advanced applications .

Properties

Molecular Formula

C42H80O8

Molecular Weight

713.1 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate;2,3-dihydroxypropyl (Z)-octadec-9-enoate

InChI

InChI=1S/2C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*9-10,20,22-23H,2-8,11-19H2,1H3/b2*10-9-

InChI Key

SRHVLJPTCHOVAJ-QZOPMXJLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O.CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O.CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO

Origin of Product

United States

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